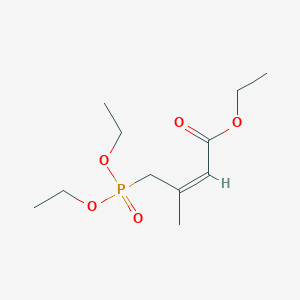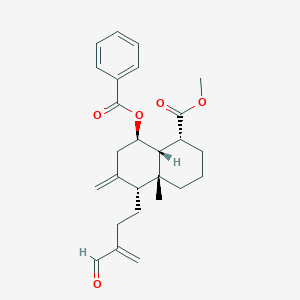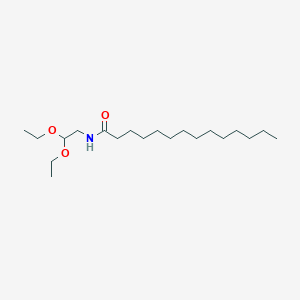![molecular formula C28H18O7 B056597 2-(2,2-diphenylbenzo[d][1,3]dioxol-5-yl)-3,5,7-trihydroxy-4H-chromen-4-one CAS No. 357194-03-7](/img/structure/B56597.png)
2-(2,2-diphenylbenzo[d][1,3]dioxol-5-yl)-3,5,7-trihydroxy-4H-chromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-3,5,7-trihydroxychromen-4-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a benzodioxole moiety attached to a chromenone core, which is further substituted with hydroxyl groups. Its intricate structure makes it a subject of interest in organic chemistry and related disciplines.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-3,5,7-trihydroxychromen-4-one typically involves multi-step organic reactions. One common approach is the condensation of 2,2-diphenyl-1,3-benzodioxole with appropriate chromenone derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
化学反应分析
Types of Reactions
2-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-3,5,7-trihydroxychromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the benzodioxole and chromenone rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
科学研究应用
2-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-3,5,7-trihydroxychromen-4-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-3,5,7-trihydroxychromen-4-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing various biological processes. Its unique structure allows it to interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects.
相似化合物的比较
Similar Compounds
- 2-(2,2-Diphenyl-1,3-benzodioxol-5-yl)ethanamine hydrochloride
- 7-Benzyloxy-2-(2,2-diphenyl-1,3-benzodioxol-5-yl)-5-hydroxy-H-1-benzopyran-4-one
Uniqueness
Compared to similar compounds, 2-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-3,5,7-trihydroxychromen-4-one stands out due to its specific substitution pattern and the presence of multiple hydroxyl groups.
属性
CAS 编号 |
357194-03-7 |
|---|---|
分子式 |
C28H18O7 |
分子量 |
466.4 g/mol |
IUPAC 名称 |
2-(2,2-diphenyl-1,3-benzodioxol-5-yl)-3,5,7-trihydroxychromen-4-one |
InChI |
InChI=1S/C28H18O7/c29-19-14-20(30)24-23(15-19)33-27(26(32)25(24)31)16-11-12-21-22(13-16)35-28(34-21,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-15,29-30,32H |
InChI 键 |
RXBOXTWQCURVQL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2(OC3=C(O2)C=C(C=C3)C4=C(C(=O)C5=C(C=C(C=C5O4)O)O)O)C6=CC=CC=C6 |
规范 SMILES |
C1=CC=C(C=C1)C2(OC3=C(O2)C=C(C=C3)C4=C(C(=O)C5=C(C=C(C=C5O4)O)O)O)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















